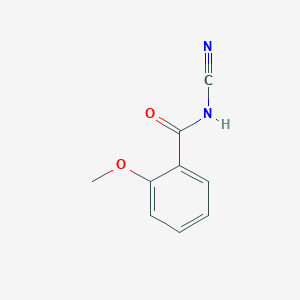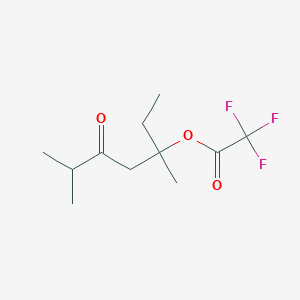
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is an organic compound with the molecular formula C11H17F3O3. It is a trifluoroacetate ester, which is a class of compounds known for their stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate typically involves the esterification of 3,6-dimethyl-5-oxoheptanoic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trifluoroacetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but with an ethyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Methyl trifluoroacetate: Contains a methyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Pentafluorophenyl trifluoroacetate: Contains a pentafluorophenyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Uniqueness
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the 3,6-dimethyl-5-oxoheptan-3-yl group provides steric hindrance and electronic effects that influence its chemical behavior, making it suitable for specific applications in research and industry .
Properties
CAS No. |
62939-78-0 |
|---|---|
Molecular Formula |
C11H17F3O3 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
(3,6-dimethyl-5-oxoheptan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H17F3O3/c1-5-10(4,6-8(15)7(2)3)17-9(16)11(12,13)14/h7H,5-6H2,1-4H3 |
InChI Key |
HNXUXPUPAIDSSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)C(C)C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
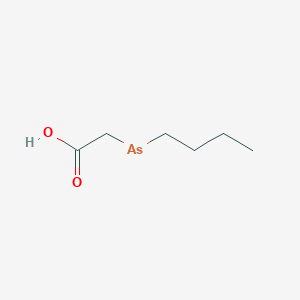
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
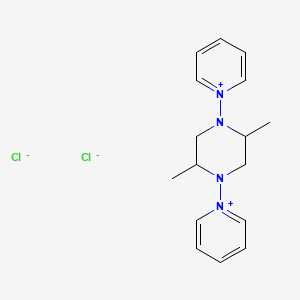

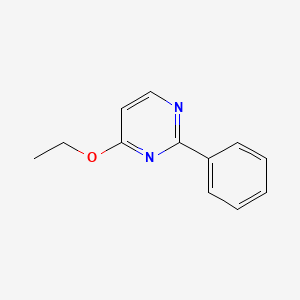
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
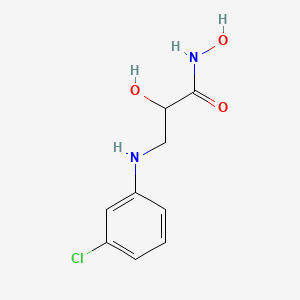
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
